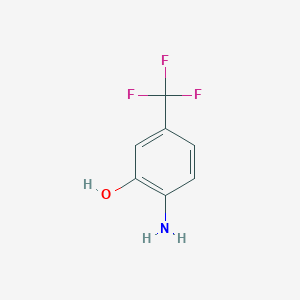

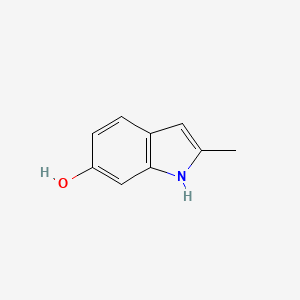

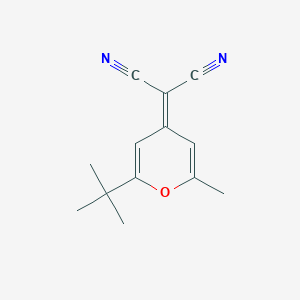

![molecular formula C7H4ClNS B1591031 5-Chlorobenzo[d]thiazole CAS No. 2786-51-8](/img/structure/B1591031.png)

5-Chlorobenzo[d]thiazole

概要

説明

5-Chlorobenzo[d]thiazole is a chemical compound with the linear formula C8H4ClNO2S . It is a derivative of benzothiazole, a type of heterocyclic compound that contains a benzene ring fused to a thiazole ring .

Synthesis Analysis

The synthesis of 5-Chlorobenzo[d]thiazole involves the preparation of starting triazoles from commercially available precursors, as well as their conversion to the benzo[4,5]thiazolo[2,3-c][1,2,4]triazole derivative .Molecular Structure Analysis

The molecular structure of 5-Chlorobenzo[d]thiazole is analyzed using steric and electrostatic potential fields calculated at each lattice intersection of a regularly spaced grid of 1.0Å .Chemical Reactions Analysis

5-Chlorobenzo[d]thiazole derivatives have been synthesized and evaluated for their inhibitory activity against mushroom tyrosinase . Two compounds, MHY884 and MHY966, showed promising results, indicating that the 5-chlorobenzo[d]thiazolyl scaffold could be a potent inhibitor .Physical And Chemical Properties Analysis

5-Chlorobenzo[d]thiazole has a molecular weight of 169.63 . It is a solid substance that should be stored in a refrigerator . The exact physical properties such as density, boiling point, and melting point are not available .科学的研究の応用

Medicinal Chemistry: Anticancer and Anti-inflammatory Agents

5-Chlorobenzo[d]thiazole derivatives have been explored for their potential as anticancer and anti-inflammatory agents. Novel compounds based on this scaffold have shown promise in inhibiting the proliferation of various cancer cell lines, including human epidermoid carcinoma and non-small cell lung cancer cells . These derivatives can also decrease the activity of inflammatory factors like IL-6 and TNF-α, which are crucial in chronic inflammation and cancer development .

Agriculture: Agrochemicals and Sensitizers

In the agricultural sector, thiazole derivatives, including those with a 5-chlorobenzo[d]thiazole structure, are utilized as agrochemicals and photographic sensitizers . Their application extends to fungicides and biocides, highlighting their importance in protecting crops and ensuring food security.

Materials Science: Semiconductors and Optoelectronic Materials

The rigid planar structure and electron-deficient nature of thiazolo[5,4-d]thiazoles, related to 5-Chlorobenzo[d]thiazole, make them suitable for use in semiconductors for plastic electronics . These materials are valuable for their thermal stability and photophysical properties, which are essential for applications in optoelectronic devices .

Environmental Science: Tyrosinase Inhibitors

Compounds with a 5-chlorobenzo[d]thiazole core have been synthesized as novel tyrosinase inhibitors, which could be significant in environmental science for the study of melanogenesis . These inhibitors can help understand pigment formation and its regulation in various organisms.

Analytical Chemistry: Fluorescent Probes

Benzothiazole derivatives, closely related to 5-Chlorobenzo[d]thiazole, are used as fluorescent probes for analyte detection . The introduction of specific functional groups allows these compounds to interact with analytes, changing their luminescence characteristics, which is crucial for sensitive detection and analysis.

Biochemistry: Tyrosinase Inhibition and Melanin Production

In biochemistry, 5-Chlorobenzo[d]thiazole derivatives have been designed as tyrosinase inhibitors, which play a pivotal role in melanin synthesis regulation . These compounds can effectively reduce melanin levels, suggesting their potential use in therapies for hyperpigmentation disorders.

作用機序

Target of Action

The primary target of 5-Chlorobenzo[d]thiazole is the enzyme tyrosinase . Tyrosinase is a critical rate-limiting enzyme in the process of melanin synthesis, which is produced only by melanocytic cells . The inhibition of tyrosinase has been explored as a therapeutic strategy for diseases related to melanin production .

Mode of Action

5-Chlorobenzo[d]thiazole interacts with its target, tyrosinase, by inhibiting its activity . This inhibition results in a decrease in the production of melanin, a pigment responsible for skin color . The compounds MHY884 and MHY966, which are 5-chlorobenzo[d]thiazolyl compounds, have shown high mushroom tyrosinase inhibition and potent inhibitory effects on melanogenesis through the modulation of tyrosinase .

Biochemical Pathways

The biochemical pathway affected by 5-Chlorobenzo[d]thiazole is the melanin synthesis pathway . The first two steps in this pathway involve the hydroxylation of L-tyrosine to 3,4-dihydroxyphenylalanine (L-DOPA) and the oxidation of L-DOPA to O-dopaquinone . By inhibiting tyrosinase, 5-Chlorobenzo[d]thiazole disrupts this pathway, leading to a reduction in melanin production .

Result of Action

The molecular and cellular effects of 5-Chlorobenzo[d]thiazole’s action include the inhibition of tyrosinase activity and a reduction in melanin levels . In particular, the compounds MHY884 and MHY966 effectively inhibited tyrosinase activity and reduced melanin levels in B16 cells treated with α-melanocyte stimulating hormone (α-MSH) .

Safety and Hazards

5-Chlorobenzo[d]thiazole is classified as a skin irritant (Category 2) and an eye irritant (Category 2A). It may cause respiratory irritation (Category 3). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

特性

IUPAC Name |

5-chloro-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNS/c8-5-1-2-7-6(3-5)9-4-10-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTSFYTDPSSFCLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)N=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60559706 | |

| Record name | 5-Chloro-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60559706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2786-51-8 | |

| Record name | 5-Chloro-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60559706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

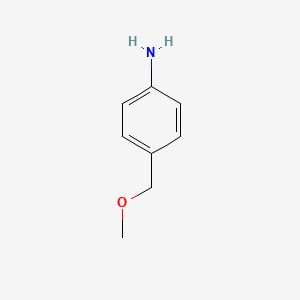

![2-[2-[3,5-Dihydroxy-2-(hydroxymethyl)-6-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-yl)oxyoxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/no-structure.png)

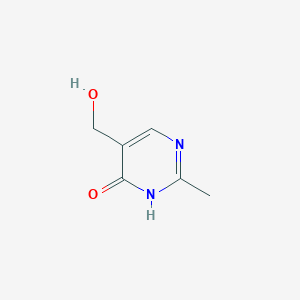

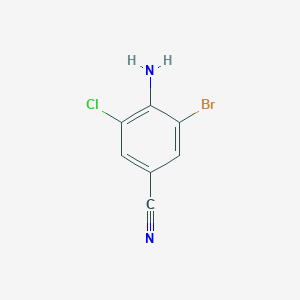

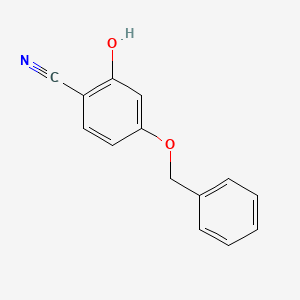

![4,7-Difluorobenzo[d]thiazol-2-amine](/img/structure/B1590955.png)

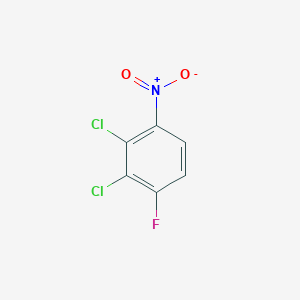

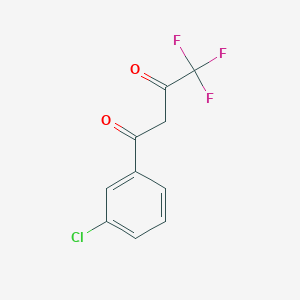

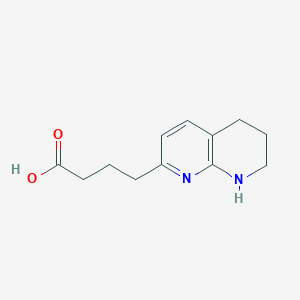

![6,7-dihydro-5H-cyclopenta[c]pyridin-5-one](/img/structure/B1590968.png)